N-(1,3-thiazol-2-yl)undecanamide
Description
N-(1,3-thiazol-2-yl)undecanamide is a thiazole-derived amide compound featuring an 11-carbon alkyl chain (undecanamide) bonded to the 2-position of the thiazole heterocycle. This structure combines the electron-rich thiazole ring, known for its role in coordination chemistry and biological activity, with a hydrophobic alkyl chain that enhances solubility in nonpolar environments. The compound has been primarily studied in materials science, particularly as a bidentate ligand in organoboron polymers. Its synthesis typically involves Sonogashira-Hagihara cross-coupling reactions to integrate the thiazole-amide moiety into polymeric systems, as demonstrated by Yoshiki Chujo’s group . The long alkyl chain (C11) contributes to structural flexibility and influences photophysical properties, such as fluorescence quantum yield (ΦF), which reached 0.65 in optimized organoboron polymers .
Properties
Molecular Formula |
C14H24N2OS |
|---|---|
Molecular Weight |
268.42 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)undecanamide |
InChI |
InChI=1S/C14H24N2OS/c1-2-3-4-5-6-7-8-9-10-13(17)16-14-15-11-12-18-14/h11-12H,2-10H2,1H3,(H,15,16,17) |
InChI Key |
DRVBSQVYJWJBKY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=NC=CS1 |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazol-2-yl amides exhibit diverse applications depending on their substituents. Below is a systematic comparison of N-(1,3-thiazol-2-yl)undecanamide with structurally related compounds:
Alkyl Chain Variations
Key Insight : Increasing alkyl chain length (e.g., C11 → C14) improves solubility in organic solvents but may reduce fluorescence efficiency due to steric hindrance. Shorter chains (e.g., acetamide) favor rigidity and higher quantum yields in constrained systems .
Aromatic and Halogen-Substituted Derivatives
Key Insight : Aromatic/halogen substituents enhance biological activity (e.g., antimicrobial, anticancer) by improving target binding affinity. Chlorine atoms increase electronegativity and intermolecular interactions (e.g., hydrogen bonding), critical for crystal packing stability .
Functional Group Modifications
Key Insight: Bulky substituents (e.g., quinoline) or chiral centers can drastically alter photophysical and biological behavior. For example, iodine in quinoline derivatives enhances spin-orbit coupling, boosting fluorescence efficiency .
Data Tables
Table 1. Photophysical Properties of Selected Thiazol-2-yl Amides
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